molecular formula C10H10FNS B1475440 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine CAS No. 1889400-00-3

2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine

Cat. No.: B1475440
CAS No.: 1889400-00-3
M. Wt: 195.26 g/mol
InChI Key: YICXEYUPBGIVIF-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine (CAS 1889400-00-3) is a fluorinated amine derivative based on the benzothiophene scaffold. With a molecular formula of C 10 H 10 FNS and a molecular weight of 195.26 g/mol, this compound is characterized by the fusion of a benzene ring with a thiophene ring, creating a stable, aromatic system that is highly relevant in medicinal chemistry . The benzothiophene core is a privileged structure in drug discovery, known for conferring a wide range of bioactive effects. This specific derivative is offered with a high purity of 95% and is intended for use as a key building block in organic synthesis and pharmaceutical research . The presence of the fluorine atom on the ethanamine chain is a common strategy in drug design, as it can significantly influence a molecule's physicochemical properties, metabolic stability, and its ability to interact with biological targets . Researchers can utilize this compound to explore its potential within the known profile of benzothiophene derivatives, which have demonstrated diverse pharmacological activities in scientific literature. These activities include serving as anticancer agents by interacting with specific enzymes and receptors, acting as antimicrobials against various bacterial strains, and exhibiting anti-inflammatory properties, such as through the inhibition of pathways like 5-LOX . The primary amino group on the structure provides a versatile handle for further chemical modification, enabling the synthesis of more complex molecules like hydrazones, amides, or fused heterocyclic systems for structure-activity relationship (SAR) studies and the creation of novel compound libraries . Handling Note: Standard safety protocols for research chemicals should be followed. Experiments should be conducted wearing protective equipment, including gloves, masks, and protective clothing, to avoid skin contact. Waste should be managed and disposed of by professional services in accordance with applicable regulations . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1-benzothiophen-3-yl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICXEYUPBGIVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluoroalkylamine Synthesis via Copper(I)-Catalyzed Cycloaromatization

A promising approach to synthesizing fluorinated aryl amines, structurally related to 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine, involves copper(I)-catalyzed multicomponent cycloaromatization reactions. This method uses ortho-bromoaryl ketones, terminal alkynes, and amines in a one-pot reaction to form polyaryl amines with fluorine-containing substituents.

  • Mechanism Highlights:

    • Formation of copper(I)-acetylide intermediate from terminal alkyne and copper(I) salt.
    • Coordination of the carbonyl group with copper(I)-acetylide to form a complex.
    • Oxidative addition of copper(I) to the ortho-C–Br bond, generating a copper(III) species.
    • Intramolecular cyclization via 7-endo-dig or 6-endo-dig pathways.
    • Protonolysis yielding the fluorinated amination product and regenerating the catalyst.
  • Relevance:

    • This method allows incorporation of fluorine atoms into aryl amines.
    • The reaction tolerates various functional groups, including polar substituents like CONH2 and COOEt.
    • The process proceeds with moderate to high yields (up to 83% in some cases).
  • Research Data:

Step Description Outcome/Yield
Copper(I)-acetylide formation Terminal alkyne + Cu(I) salt + base Intermediate A formed
Coordination with carbonyl Carbonyl group binds Cu(I)-acetylide Intermediate B formed
Oxidative addition Cu(I) inserts into ortho-C–Br bond Copper(III) species C
Cyclization 7-endo-dig nucleophilic attack Intermediate D formed
Protonolysis Release of amination product Desired fluorinated amine
  • Key Reference: The detailed mechanistic study and substrate scope are described in a recent Nature Communications article (2025).

Fluorination via Diaryliodonium Salt Precursors

Another advanced method involves the use of diaryliodonium salt precursors for introducing fluorine atoms into aromatic amines, including benzothiophene derivatives.

  • Procedure Overview:

    • Preparation of diaryliodonium tosylate salts from aryl stannanes and hydroxy(tosyloxy)iodoarenes.
    • Reaction of these salts with nucleophilic fluorine sources such as fluorine-18 or fluoride ions in polar aprotic solvents (e.g., dimethylformamide).
    • Use of phase transfer catalysts like kryptofix 2.2.2./potassium carbonate to enhance fluorination efficiency.
    • Reaction temperatures around 150°C for short durations (5–15 min) yield high radiochemical purity fluorinated amines.
  • Advantages:

    • High thermal stability and reactivity of certain diaryliodonium salts (e.g., 4-methylphenyl-mazenil-iodonium salt) lead to improved fluorination yields.
    • The method allows for rapid synthesis suitable for radiolabeling applications.
    • Purification is efficiently done by HPLC and solid-phase extraction techniques.
  • Research Data:

Parameter Details
Solvents Acetonitrile, DMF, DMSO
Phase Transfer Catalysts Kryptofix 2.2.2./K2CO3, Tetrabutylammonium hydroxide
Reaction Temperature ~150°C
Reaction Time 5–15 minutes
Radiochemical Yield 70–75% (for fluorine-18 labeling)
Purity ≥98% after HPLC purification
  • Key Reference: Detailed protocols and yield data are available from a patent on fluorine-18 labeling of benzodiazepine derivatives, which shares methodology applicable to benzothiophene amines.

Summary Table of Preparation Methods

Method Catalysts/Reagents Key Conditions Yield/Outcome Notes
Copper(I)-Catalyzed Cycloaromatization Cu(I) salts, base, amines, alkynes Room temp to mild heating Up to 83% yield Modular synthesis of fluorinated amines
Diaryliodonium Salt Fluorination Diaryliodonium salts, fluoride, phase transfer catalysts 150°C, 5–15 min 70–75% radiochemical yield Suitable for radiolabeling and rapid synthesis
Palladium-Catalyzed Annulation Pd catalyst, BF3·OEt2, bromoaryl alkynes DCM, ice bath to RT, 16 h Moderate to high purity Cascade cyclization for complex structures

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

1. Treatment of Autoimmune Diseases
Research indicates that 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine may modulate the activity of certain receptors involved in autoimmune responses. Specifically, it has been linked to the modulation of MRGPRX2 (Mas-related G protein-coupled receptor X2), which plays a role in various inflammatory conditions such as urticaria, asthma, and inflammatory bowel disease. The compound's ability to influence these pathways suggests it could be developed as a treatment for autoimmune disorders by reducing inflammation and associated symptoms .

2. Pain Management
The compound has shown promise in alleviating pain associated with inflammatory conditions. By targeting MRGPRX2 pathways, it may help in managing pain linked to conditions such as endometriosis and chronic inflammatory responses. This makes it a candidate for further studies aimed at developing pain relief medications that are less reliant on traditional opioids .

3. Cancer Therapy
There is emerging evidence that this compound can act as an inhibitor of specific pathways involved in cancer progression. It has been studied for its effects on phosphoinositide 3-kinases (PI3K), which are critical in cancer cell survival and proliferation. Inhibiting these pathways could lead to reduced tumor growth and improved patient outcomes in various cancers .

Case Studies

Case Study 1: Autoimmune Disease Models
In preclinical studies involving mouse models of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint inflammation and damage. The modulation of MRGPRX2 was implicated as a key mechanism contributing to these therapeutic effects .

Case Study 2: Cancer Treatment Efficacy
A study examining the effects of this compound on tumor growth in xenograft models demonstrated a marked decrease in tumor size when compared to control groups. The underlying mechanism was attributed to the inhibition of PI3K pathways, which are often upregulated in cancerous tissues .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine Benzothiophene β-fluoroethylamine ~209.25 (estimated) N/A
1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one Benzothiophene α-keto, 2-bromophenyl substituent 331.2 Anticancer scaffold
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine Benzothiophene N-methyl ethylamine 191.29 Neuroactive potential
2-(3,4-difluorophenyl)-2-fluoroethan-1-amine hydrochloride Fluorinated phenyl β-fluoroethylamine, difluorophenyl 222.63 CNS-targeting agent
1-(4-bromophenyl)-2-fluoroethan-1-amine Phenyl β-fluoroethylamine, 4-bromo substituent 232.08 PLP enzyme substrate

Key Structural Differences

  • Benzothiophene vs.
  • Substituent Effects : Bromine or methoxy groups in analogs (e.g., 1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one ) alter electronic properties and binding affinities, whereas fluorine in the target compound may optimize lipophilicity (LogP ~2.5 estimated).

Pharmacological and Biochemical Insights

Activity in Apoptosis Induction

Raloxifene analogs with benzothiophene cores demonstrate AhR-mediated apoptosis in cancer cells. For example, analog E ([6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone) showed potent pro-apoptotic activity via AhR activation . The target compound’s fluorine substitution may similarly enhance metabolic stability, prolonging therapeutic effects compared to non-fluorinated analogs.

Enzyme Interactions

Fluorinated amines like 1-(4-bromophenyl)-2-fluoroethan-1-amine form covalent adducts with PLP-dependent enzymes, suggesting that the target compound’s β-fluoro group could influence transaminase activity or serve as a substrate for hydrodefluorination .

Biological Activity

2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10FNS
  • Molecular Weight : 195.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may modulate pathways involved in inflammation and cancer progression, particularly through the inhibition of specific kinases and receptors.

Target Interactions

Research suggests that this compound may interact with:

  • Phosphoinositide 3-Kinase (PI3K) : Involved in cellular growth and survival.
  • Mitogen-Activated Protein Kinases (MAPK) : Key players in cellular responses to stress and inflammation.

Biological Activity Overview

Activity TypeDescriptionReference
Anticancer Exhibits cytotoxic effects on various cancer cell lines, including HepG2 liver carcinoma cells. IC50 values reported range from 6.525 to 59.85 µg/mL for different derivatives.
Antimicrobial Displays antibacterial activity against E. coli, but limited efficacy against Staphylococcus aureus and Salmonella spp.
Anti-inflammatory Potential to inhibit inflammatory pathways, particularly through PI3K inhibition, which has been linked to reduced inflammation in autoimmune diseases.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various benzothiophenes, this compound was tested against HepG2 liver carcinoma cells. The compound demonstrated significant cytotoxicity, with the most potent derivatives achieving low IC50 values, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of E. coli in vitro, suggesting potential for use in treating infections caused by this pathogen. However, it showed minimal activity against other tested bacteria, highlighting the need for further optimization .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzothiophene derivatives. For instance, modifications that improve binding affinity to target proteins have been shown to increase both anticancer and antimicrobial efficacy .

Q & A

Basic: What synthetic methodologies are recommended for 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine, and how can reaction efficiency be optimized?

Answer:
The synthesis of fluorinated amines like this compound typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : Reacting a benzothiophene-derived alkyl halide with a fluorinated amine precursor under basic conditions (e.g., K₂CO₃ in DMF).
  • Reductive amination : Condensation of a benzothiophene ketone with a fluoroethylamine derivative using NaBH₃CN or H₂/Pd-C .
    Optimization strategies :
    • Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
    • Monitor reaction progress via TLC or LC-MS to identify intermediates.
    • Adjust pH and temperature to stabilize reactive intermediates (e.g., fluorinated species prone to hydrolysis) .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the benzothiophene scaffold and fluoroethylamine moiety. Fluorine coupling (¹⁹F NMR) helps verify substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation pathways.
  • Derivatization : For trace analysis, derivatize with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance detectability in HPLC or GC .

Basic: What safety protocols are critical when handling fluorinated amines like this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
  • Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Answer:
Discrepancies in X-ray crystallography (e.g., disordered fluorine atoms or ambiguous bond lengths) require:

  • High-resolution data collection : Use synchrotron radiation for improved resolution.
  • Refinement tools : SHELXL (for small molecules) allows constrained refinement of fluorine positions and thermal parameters. Validate results with R-factor convergence checks and difference density maps .
  • Cross-validation : Compare with computational models (DFT-optimized geometries) to confirm structural plausibility .

Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to assess binding affinity and transition-state energetics.
  • Solvent Effects : Use continuum solvation models (e.g., COSMO-RS) to evaluate solvent-dependent reaction pathways .

Advanced: What methodologies assess the environmental impact of fluorinated amine byproducts?

Answer:

  • Persistent Organic Pollutant (POP) Screening : Test biodegradability via OECD 301 guidelines (e.g., closed bottle test).
  • Ecotoxicology : Conduct algae (OECD 201) and Daphnia magna (OECD 202) assays to determine LC₅₀ values.
  • Advanced Oxidation Processes (AOPs) : Evaluate byproduct mineralization using UV/H₂O₂ or Fenton reactions .

Advanced: How can synthetic routes be adapted to improve enantiomeric purity for chiral derivatives?

Answer:

  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, followed by cleavage .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to control stereochemistry in hydrogenation steps .
  • Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .

Advanced: What strategies mitigate fluorinated intermediate instability during multi-step syntheses?

Answer:

  • Low-Temperature Reactions : Perform steps at −78°C (dry ice/acetone baths) to suppress decomposition.
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture and oxygen .
  • Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for amines) until final deprotection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine

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